molecular formula C9H16OS B2553483 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane CAS No. 2248350-50-5

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane

Cat. No. B2553483
CAS RN: 2248350-50-5
M. Wt: 172.29
InChI Key: HTKLOEMEEIBOCI-UHFFFAOYSA-N
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Description

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a sulfur atom and has a unique structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane is not well understood. However, it is believed that the compound may interact with certain enzymes or receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane may have potential biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help protect against oxidative stress. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane in lab experiments is its unique structure, which can lead to the synthesis of other compounds with potential therapeutic effects. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to fully understand its potential applications.

Future Directions

There are many future directions for research on 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane. One area of research could focus on further understanding its mechanism of action and potential therapeutic effects. Another area of research could focus on the synthesis of other compounds using 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane as a building block. Additionally, research could focus on the development of new methods for synthesizing 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane that are more efficient and cost-effective. Overall, there is still much to be learned about this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane can be achieved through a multistep process. The first step involves the reaction of 3-chloropropyl methyl sulfide with sodium hydride in dry dimethylformamide to form the corresponding thiolate. The thiolate then undergoes a reaction with 2,3-epoxy-1-propanol in the presence of a catalyst to form the spirocyclic compound.

Scientific Research Applications

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane has been studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of pharmaceuticals, it has been studied for its potential as a drug candidate due to its unique structure and potential therapeutic effects.

properties

IUPAC Name

6-(methylsulfanylmethyl)-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS/c1-11-6-8-2-4-9(5-3-8)7-10-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKLOEMEEIBOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCC2(CC1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane

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